1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACT-777991 is a novel small-molecule antagonist of the C-X-C chemokine receptor type 3 (CXCR3). This compound has been designed for therapeutic potential in CXCR3-driven inflammatory conditions, such as type 1 diabetes . It is a synthetic organic compound that has shown promising results in preclinical and clinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACT-777991 involves multiple steps, starting with the preparation of an alkylated 1,2,4-triazole building block. The initial synthesis via direct triazole alkylation suffered from poor regioselectivity control, providing the desired product in low yield. To overcome this, two scalable synthetic routes were developed .
-
First Route
Step 1: Alkylation of symmetrical 3,5-dibromo-1,2,4-triazole with tert-butyl-2-bromoacetate.
Step 2: Reduction of the intermediate to selectively form the desired product.
Step 3: Methylation via a palladium-catalyzed cross-coupling reaction.
Step 4: Hydrolysis of the benzyl ester to obtain the final product.
-
Second Route
Step 1: Formation of a condensation product using hydrazine hydrochloride salt and methylacetimidate.
Step 2: Reaction with triethyl orthoformate to yield the benzyl ester.
Step 3: De novo synthesis to provide the final product in a cost-effective manner.
Industrial Production Methods
The industrial production of ACT-777991 follows the optimized synthetic routes mentioned above, ensuring high yield and purity. The process involves large-scale reactions under controlled conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
ACT-777991 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
ACT-777991 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying CXCR3 antagonism.
Biology: Investigated for its role in modulating immune cell migration and inflammation.
Medicine: Explored as a potential therapeutic agent for type 1 diabetes and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting CXCR3-driven diseases
Mechanism of Action
ACT-777991 exerts its effects by antagonizing the CXCR3 receptor, which is mainly expressed on immune cells from the lymphoid lineage, including activated T cells. By blocking the binding of its inducible chemokine ligands (CXCL9, CXCL10, and CXCL11), ACT-777991 inhibits downstream signaling events and the migration of activated T cells to sites of inflammation . This mechanism helps in reducing inflammation and preserving insulin production in type 1 diabetes .
Comparison with Similar Compounds
Similar Compounds
ACT-1004-1239: Another CXCR3 antagonist investigated for demyelinating diseases.
ACT-709478: A T-type calcium channel blocker for epileptic encephalopathy.
Uniqueness of ACT-777991
ACT-777991 is unique due to its high potency, selectivity, and insurmountable antagonism of the CXCR3 receptor. It has shown dose-dependent efficacy and target engagement in preclinical models, making it a promising candidate for clinical development .
Properties
CAS No. |
1967811-46-6 |
---|---|
Molecular Formula |
C20H20F6N8O2S |
Molecular Weight |
550.5 g/mol |
IUPAC Name |
1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C20H20F6N8O2S/c1-11-29-10-33(31-11)9-14(36)34-4-3-32(8-13(34)2-5-35)16-15(30-18(37-16)20(24,25)26)12-6-27-17(28-7-12)19(21,22)23/h6-7,10,13,35H,2-5,8-9H2,1H3/t13-/m1/s1 |
InChI Key |
FDZFVXKCJKOSRC-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=NN(C=N1)CC(=O)N2CCN(C[C@H]2CCO)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F |
Canonical SMILES |
CC1=NN(C=N1)CC(=O)N2CCN(CC2CCO)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.